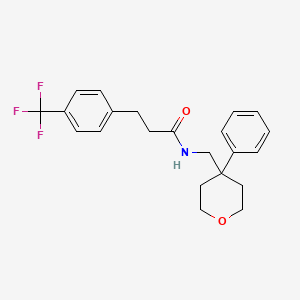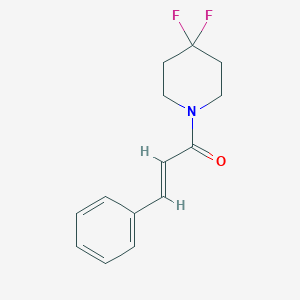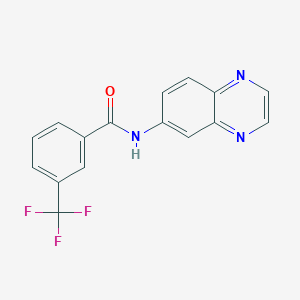
N-(6-quinoxalinyl)-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-quinoxalinyl)-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C16H10F3N3O . It is listed under CAS No. 478079-10-6.
Molecular Structure Analysis
The molecular structure of N-(6-quinoxalinyl)-3-(trifluoromethyl)benzenecarboxamide is defined by its molecular formula, C16H10F3N3O . The average mass is 317.265 Da and the monoisotopic mass is 317.077606 Da .Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives and Biomedical Applications Quinoxaline and its derivatives, such as N-(6-quinoxalinyl)-3-(trifluoromethyl)benzenecarboxamide, have been recognized for their potential in various biomedical applications. These compounds, characterized by the substitution of carbon atoms with nitrogen in the naphthalene ring structure, exhibit a wide range of biomedical properties. For instance, certain structural modifications of quinoxaline can yield compounds with antimicrobial activities and the potential for treating chronic and metabolic diseases (Pereira et al., 2015). Similarly, quinoxaline compounds are being investigated for their antitumoral properties and use as catalyst ligands (Pareek & Kishor, 2015).
Applications in Organic Materials and Nanoscience Dipyrazino[2,3-f:2′,3′-h]quinoxaline, also known as hexaazatriphenylene (HAT), is an essential component in the field of organic materials and nanoscience. Due to its excellent π–π stacking ability and electron-deficient nature, HAT serves as a foundational scaffold in various molecular, macromolecular, and supramolecular systems. Its applications span across n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and energy storage solutions (Segura et al., 2015).
Supramolecular Chemistry and Biomedical Applications Benzene-1,3,5-tricarboxamides (BTAs) have become integral in various scientific fields due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties make BTAs a versatile supramolecular building block, finding applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly into nanometer-sized rod-like structures and their multivalent nature are particularly valuable for biomedical applications (Cantekin et al., 2012).
Corrosion Inhibition Quinoline derivatives, including certain quinoxaline structures, are recognized for their effectiveness as anticorrosive materials. These compounds can form stable chelating complexes with metallic surfaces, significantly reducing metallic corrosion. This property has led to their extensive use in industries that require corrosion resistance (Verma et al., 2020).
Pharmacology and Therapeutics In the realm of pharmacology, quinoxaline sulfonamide hybrids have garnered attention due to their broad range of biomedical activities. These hybrids exhibit a spectrum of pharmacological actions, including antibacterial, antifungal, neuropharmacological, and anti-tumor activities, making them potential lead compounds for the treatment of various diseases (Irfan et al., 2021).
Eigenschaften
IUPAC Name |
N-quinoxalin-6-yl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-10(8-11)15(23)22-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNHFLHYNHPRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-quinoxalinyl)-3-(trifluoromethyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

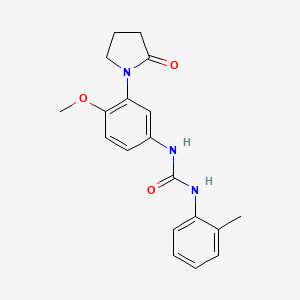

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)

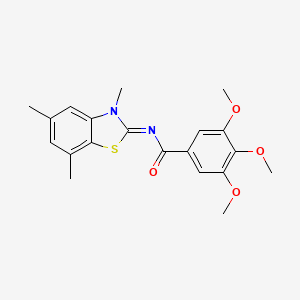
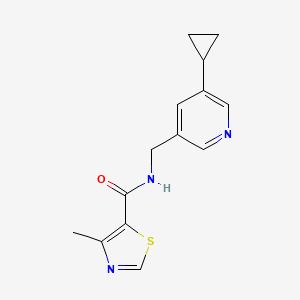
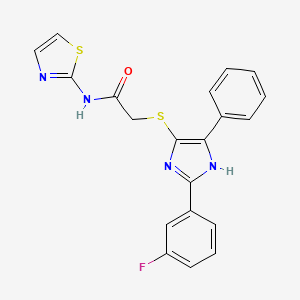
![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)

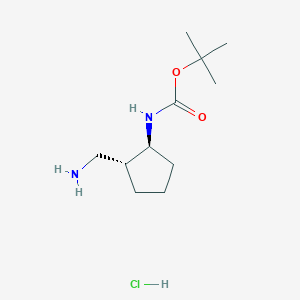
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)

